Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate CAS number and molecular weight
Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate CAS number and molecular weight
An In-Depth Technical Guide to tert-Butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate
Introduction: A Versatile Heterocyclic Building Block in Modern Drug Discovery
tert-Butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate, also known as 1-Boc-piperidine-3-carbohydrazide, is a key heterocyclic intermediate that has garnered significant attention from the medicinal chemistry community. Its structure uniquely combines a piperidine scaffold, a common motif in numerous FDA-approved drugs, with a reactive hydrazinecarbonyl (carbohydrazide) functional group. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances its utility by enabling selective reactions and facilitating its incorporation into more complex molecular architectures.[1][2]
This guide, intended for researchers and professionals in drug development, provides a comprehensive overview of this compound's core attributes, synthesis, and strategic applications. As a bifunctional molecule, it serves as an invaluable building block for creating diverse compound libraries aimed at identifying novel therapeutic agents. The carbohydrazide moiety is a versatile handle for forming various heterocyclic systems (e.g., pyrazoles, oxadiazoles) or for linking to other molecular fragments, while the Boc-protected piperidine core offers a stable, non-aromatic scaffold that can improve the pharmacokinetic properties of a final drug candidate.
Core Physicochemical Properties
The fundamental physicochemical properties of tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate are summarized below. These characteristics are essential for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| CAS Number | 859154-32-8 | [3][4] |
| Molecular Formula | C₁₁H₂₁N₃O₃ | [5][6] |
| Molecular Weight | 243.30 g/mol | [6] |
| IUPAC Name | tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate | [6] |
| Synonyms | 1-Boc-piperidine-3-carbohydrazide, N-Boc-nipecotic acid hydrazide | [6] |
| Physical Form | Typically a solid (powder/crystals) | [7] |
| Melting Point | 55 °C | [7] |
Synthesis and Mechanistic Rationale
The primary synthetic route to tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate is a direct and efficient conversion from its corresponding ester precursor. This strategy is widely adopted due to the commercial availability of the starting materials and the straightforward nature of the reaction.
Experimental Protocol: Synthesis via Hydrazinolysis
This protocol describes the synthesis from tert-butyl 3-(methoxycarbonyl)piperidine-1-carboxylate.
Objective: To convert the methyl ester of N-Boc-piperidine-3-carboxylic acid into the corresponding hydrazide.
Materials:
-
tert-Butyl 3-(methoxycarbonyl)piperidine-1-carboxylate
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve tert-butyl 3-(methoxycarbonyl)piperidine-1-carboxylate (1 equivalent) in ethanol.
-
Addition of Hydrazine: To the stirred solution, add an excess of hydrazine hydrate (typically 3-5 equivalents). The use of excess hydrazine drives the reaction to completion.
-
Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for several hours (e.g., 4-12 hours). The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester.
-
Work-up and Isolation:
-
Once the reaction is complete, the solvent and excess hydrazine hydrate are removed under reduced pressure using a rotary evaporator.
-
The resulting residue (the crude product) can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography to yield the pure tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate as a solid.
-
Causality and Strategic Choices in Synthesis
-
Choice of Precursor: The synthesis logically starts from an ester of N-Boc-piperidine-3-carboxylic acid. The ester is an activated form of the carboxylic acid, making the carbonyl carbon sufficiently electrophilic to be attacked by the nucleophilic hydrazine.
-
Role of the Boc Group: The Boc protecting group is crucial. It deactivates the piperidine nitrogen, preventing it from competing with hydrazine as a nucleophile and avoiding unwanted side reactions. Its stability under the basic conditions of hydrazinolysis and its ease of removal under acidic conditions make it an ideal choice for this synthetic strategy.[8]
-
Hydrazinolysis Mechanism: The reaction is a classic nucleophilic acyl substitution. The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate eliminates the alkoxy group (e.g., methoxide), forming the stable carbohydrazide product.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of the target compound.
Applications in Drug Development and Medicinal Chemistry
The utility of tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate lies in its role as a versatile scaffold and reactive intermediate. The piperidine ring is a privileged structure in medicinal chemistry, known for improving aqueous solubility and providing a three-dimensional framework that can enhance binding to biological targets.[9][10]
-
Synthesis of Pyrazole Derivatives: The carbohydrazide can undergo condensation reactions with 1,3-dicarbonyl compounds or their equivalents to form pyrazole rings, a common heterocyclic core in many bioactive molecules.
-
Formation of Oxadiazoles and Thiadiazoles: It can be used to construct 1,3,4-oxadiazole or 1,3,4-thiadiazole rings, which are important pharmacophores found in various therapeutic agents.
-
Linker Chemistry: The terminal amino group of the hydrazide allows for its conjugation to other molecules of interest, acting as a linker to connect different pharmacophoric elements.
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Schiff Base Formation: It readily reacts with aldehydes and ketones to form hydrazones (a type of Schiff base), which can be final drug candidates themselves or intermediates for further elaboration.[2]
By leveraging this building block, drug discovery programs can rapidly generate libraries of novel compounds for screening against various biological targets, including enzymes, receptors, and ion channels.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate. While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, general guidance based on related structures includes:
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12] Avoid contact with skin and eyes.[13]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11]
-
Hazards: Similar compounds are often classified as causing skin and eye irritation.[13] The starting material, hydrazine hydrate, is toxic and corrosive, requiring special care during the synthesis.
Always refer to the supplier-specific SDS for detailed hazard information, first-aid measures, and disposal guidelines.
References
-
PubChem. Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]
- K., Pruthviraj & K., Sunil. (2025). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. Journal of Applied Research and Technology, 23(1), 103–107.
- Google Patents. CN110759853B - Preparation method of (S) -N-BOC-3-hydroxy piperidine.
- Google Patents. CN103204801A - Synthesis method for N-Boc-3-piperidone.
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PubChem. (R)-1-Boc-piperidine-3-carboxylic acid hydrazide. National Center for Biotechnology Information. Available at: [Link]
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Indian Journal of Heterocyclic Chemistry. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Available at: [Link]
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Chembest. tert-Butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate. Available at: [Link]
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PubMed. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Available at: [Link]
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Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available at: [Link]
- Google Patents. CN101823986A - Preparation method for tert-butyl carbazate.
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Organic Syntheses. Carbazic acid, tert-butyl ester. Available at: [Link]
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Journal of Applied Research and Technology. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. Available at: [Link]
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ResearchGate. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. Available at: [Link]
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Acadechem. tert-butyl 3-[(methylamino)methyl]piperidine-1-carboxylate oxalic acid (2:1). Available at: [Link]
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